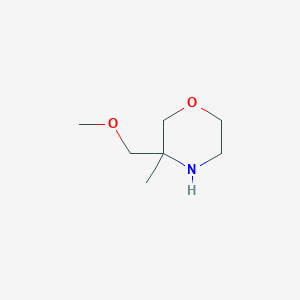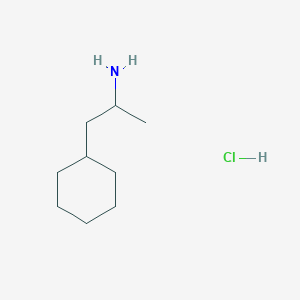
3-(methoxymethyl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, density, and reactivity .作用机制
Target of Action
The primary target of 3-(methoxymethyl)-3-methylmorpholine is the steroidogenesis system, specifically the enzyme system cholesterol hydroxylase/C20-C22 lyase (CH/L) of mammalian steroidogenesis . This system plays a crucial role in the production of life-important steroid hormones, such as pregnenolone and progesterone, which regulate essential vital functions in mammals .
Mode of Action
This compound interacts with its targets by serving as a bioconversion substrate. When applied as such, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) are identified as major metabolites . This suggests that the compound undergoes a transformation process, interacting with the target enzymes to produce these metabolites.
Biochemical Pathways
The affected biochemical pathway involves the conversion of cholesterol and phytosterol to form progesterone among the metabolites . The use of this compound as a substrate and the optimization of the conditions for its bioconversion ensure the selective production of pregnenolone from cholesterol . This opens the prospects for the generation of new microbial biocatalysts capable of effectively producing value-added steroid hormones .
Pharmacokinetics
The compound’s bioavailability is suggested by its ability to serve as a bioconversion substrate and produce significant quantities of pregnenolone and dhea .
Result of Action
The result of the action of this compound is the production of 3-ethers of pregnenolone and DHEA . Under optimized conditions, the recombinant strain produced 85.2 ± 4.7 mol % 3-methoxymethyl-pregnenolone within 48 hours .
实验室实验的优点和局限性
The advantages of using 3-(methoxymethyl)-3-methylmorpholine in lab experiments include its low cost, its availability, and its reactivity. Additionally, this compound is a versatile building block for the synthesis of a variety of compounds, and can be used in a variety of reactions. The main limitation of using this compound in lab experiments is its reactivity, which can lead to unwanted side reactions. Additionally, this compound is a highly reactive compound, and must be handled with care.
未来方向
The potential future directions for the use of 3-(methoxymethyl)-3-methylmorpholine include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the mechanism of action of this compound, as well as its reactivity, could lead to the development of new synthetic methods and the synthesis of new compounds. Finally, further research into the potential toxicity of this compound could lead to the development of safer methods for its use.
合成方法
3-(methoxymethyl)-3-methylmorpholine is synthesized through a variety of methods, including the reaction of diethyl malonate with 3-methoxy-3-methylmorpholine in the presence of an acid catalyst. This method produces this compound in good yield and is relatively simple to perform. Other methods for the synthesis of this compound include the reaction of 3-methoxy-3-methylmorpholine with ethyl acetate in the presence of an acid catalyst, the reaction of 3-methoxy-3-methylmorpholine with methyl acrylate and an acid catalyst, and the reaction of 3-methoxy-3-methylmorpholine with ethyl bromoacetate in the presence of an acid catalyst.
科学研究应用
3-(methoxymethyl)-3-methylmorpholine is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a variety of compounds, and has been used in the synthesis of drugs such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, this compound has been used in the synthesis of a variety of other compounds, including intermediates for the synthesis of polymers and dyes, and in the synthesis of perfumes and fragrances.
安全和危害
属性
IUPAC Name |
3-(methoxymethyl)-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9-2)6-10-4-3-8-7/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTSZXIAVAGCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777838-33-2 |
Source


|
| Record name | 3-(methoxymethyl)-3-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


